![molecular formula C15H11BrFN3O3S2 B2880893 2-((5-bromothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034276-42-9](/img/structure/B2880893.png)
2-((5-bromothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Description
2-((5-bromothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C15H11BrFN3O3S2 and its molecular weight is 444.29. The purity is usually 95%.
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Scientific Research Applications
- This compound has been investigated for its potential use in organic photovoltaic (OPV) devices. Researchers have synthesized donor–acceptor (D–A) copolymers based on the same benzo[1,2-b:3,4-b′:6,5-b′′]trithiophene (BTT) donor and different acceptor monomers. For instance, one study used 4,9-bis(5-bromothiophen-2-yl)-6,7-bis(2-ethylhexyl)[1,2,5]thiadiazolo[3,4-g]quinoxaline (TQ) as the acceptor unit in a D–A copolymer. The resulting photovoltaic devices showed power conversion efficiencies (PCEs) of up to 3.14% when blended with PC71BM as the acceptor .
- The compound has been incorporated into donor–acceptor conjugated polymers. For example, a polymer based on 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (BTBP) or 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole exhibited semiconducting properties. These materials are of interest for organic electronics and field-effect transistors .
- 2-Bromothiophene, a precursor to the compound , has been used in electrochemical reduction studies. Researchers explored its behavior at carbon cathodes in dimethylformamide containing tetramethylammonium perchlorate. Techniques like cyclic voltammetry and controlled-potential electrolysis were employed to investigate its electrochemical properties .
Photovoltaic Materials
Semiconducting Polymers
Electrochemical Applications
properties
IUPAC Name |
5-(5-bromothiophen-2-yl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN3O3S2/c16-12-2-4-14(24-12)25(22,23)19-6-5-11-10(8-19)15(21)20-7-9(17)1-3-13(20)18-11/h1-4,7H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIXFOJVWRLDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)S(=O)(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-bromothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one |
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